REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]2[c:7](=[O:31])[n:8]([CH:13]([C:14]([CH2:15][n:16]3[n:17][cH:18][n:19][cH:20]3)([OH:21])[c:22]3[c:23]([F:29])[cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH3:30])[cH:9][n:10][c:11]2[cH:12]1.[CH3:37][OH:38].[Cl:39][CH:40]([Cl:41])[Cl:42].[NH2:32][S:33](=[O:34])(=[O:35])[NH2:36]>>[C:1]([NH2:2])([c:3]1[cH:4][cH:5][c:6]2[c:7](=[O:31])[n:8]([CH:13]([C:14]([CH2:15][n:16]3[n:17][cH:18][n:19][cH:20]3)([OH:21])[c:22]3[c:23]([F:29])[cH:24][c:25]([F:28])[cH:26][cH:27]3)[CH3:30])[cH:9][n:10][c:11]2[cH:12]1)=[O:35]
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Name
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CC(n1cnc2cc(C#N)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(n1cnc2cc(C#N)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(N)(=O)=O
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Name
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CC(n1cnc2cc(C(N)=O)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
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Type
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product
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Smiles
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CC(n1cnc2cc(C(N)=O)ccc2c1=O)C(O)(Cn1cncn1)c1ccc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |